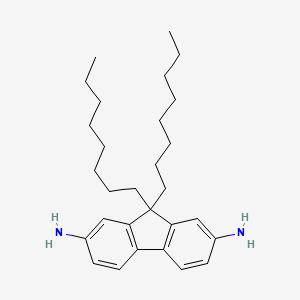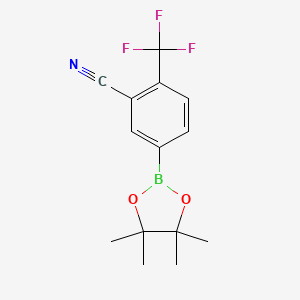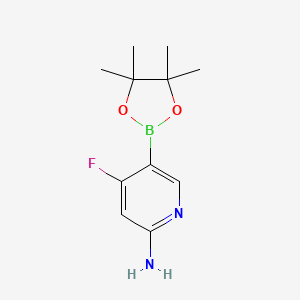
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide
Übersicht
Beschreibung
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (CIBMPC) is a small molecule that has been widely studied in the scientific community due to its potential applications in various areas. CIBMPC is a synthetic chemical compound that belongs to the pyridazine family and has a molecular formula of C10H13ClN2O2. It is a colorless, crystalline solid that is insoluble in water and has a melting point of approximately 109°C. CIBMPC has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on pyridazine derivatives often focuses on the synthesis and characterization of these compounds. For instance, studies may explore novel synthetic routes or improvements in synthesis efficiency for various pyridazine compounds. These efforts aim to produce compounds with high purity and yield, which are essential for further applications in biological studies or material science (Yang-Heon Song, 2007).
Biological Activities
Pyridazine derivatives are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This research includes the synthesis and screening of pyridazine compounds against various bacterial and fungal strains to identify promising agents with moderate to excellent activities. Such studies contribute to the discovery of new therapeutic agents (Preeti Rajput & Abhilekha Sharma, 2021).
Enzyme Inhibition
Certain pyridazine derivatives are explored for their role as enzyme inhibitors, which can be a critical aspect of drug development, especially for targeting specific diseases or pathological conditions. For example, pyridazine compounds have been studied for their ability to inhibit interleukin-1β converting enzyme (ICE), indicating their potential in anti-inflammatory drug development (R. Dolle et al., 1997).
Radioligand Imaging
In the realm of diagnostic research, pyridazine derivatives are utilized in the development of PET (Positron Emission Tomography) radioligands. These compounds can aid in imaging specific receptors in the brain, providing valuable insights into neurological diseases and potential therapeutic targets (Mingzhang Gao et al., 2016).
Anticoccidial Agents
Research into pyridazinecarboxamides extends into the veterinary field, where these compounds are evaluated for their anticoccidial activity. This involves synthesizing and testing various nitropyridinecarboxamide derivatives to identify effective treatments against poultry diseases like coccidiosis, showcasing the agricultural application of these chemicals (Y. Morisawa et al., 1977).
Eigenschaften
IUPAC Name |
6-chloro-N-methyl-N-(2-methylpropyl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7(2)6-14(3)10(15)8-4-5-9(11)13-12-8/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWBTWAXQUPJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734038 | |
| Record name | 6-Chloro-N-methyl-N-(2-methylpropyl)pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide | |
CAS RN |
1178393-46-8 | |
| Record name | 6-Chloro-N-methyl-N-(2-methylpropyl)pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B1457203.png)




![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)


![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)